4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, dichlorophenyl group, and a triazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(tert-butyl)-4,5-dichlorophenylamine with thiourea under acidic conditions to form the triazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted triazolidinones.
Scientific Research Applications
4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **2,4,6-Tri-tert-butylphenol
Uniqueness
4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13Cl2N3OS |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-12(2,3)6-4-7(13)8(14)5-9(6)17-10(18)15-16-11(17)19/h4-5H,1-3H3,(H,15,18)(H,16,19) |
InChI Key |
JKYFTFMZNGCXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N2C(=O)NNC2=S)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.